molecular formula C12H17N5O B13428566 1-tert-butyl-N'-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide

1-tert-butyl-N'-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide

Cat. No.: B13428566
M. Wt: 247.30 g/mol
InChI Key: PYNNYQUSRFTXPG-UHFFFAOYSA-N
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Description

1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes a tert-butyl group, a hydroxy group, and a pyrrol-1-yl substituent on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl hydrazine with a suitable diketone to form the pyrazole ring. This is followed by the introduction of the pyrrol-1-yl group through a substitution reaction. The hydroxy group is then added via a hydroxylation reaction, and the carboximidamide group is introduced through a reaction with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products. The process is typically scaled up to meet industrial demands while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Uniqueness: 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxy group and a carboximidamide group on the pyrazole ring is particularly rare, making this compound a valuable subject of study in various fields.

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

1-tert-butyl-N'-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide

InChI

InChI=1S/C12H17N5O/c1-12(2,3)17-11(16-6-4-5-7-16)9(8-14-17)10(13)15-18/h4-8,18H,1-3H3,(H2,13,15)

InChI Key

PYNNYQUSRFTXPG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)N1C(=C(C=N1)/C(=N/O)/N)N2C=CC=C2

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=NO)N)N2C=CC=C2

Origin of Product

United States

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